Cas no 56096-89-0 (4-Fluoro-2-iodobenzoic acid)

4-Fluoro-2-iodobenzoic acid is a halogenated benzoic acid derivative featuring both fluorine and iodine substituents on its aromatic ring. This compound is valued in synthetic chemistry for its versatility as a building block in pharmaceutical and agrochemical applications. The presence of fluorine enhances metabolic stability and bioavailability, while the iodine moiety facilitates further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. Its well-defined reactivity and compatibility with organometallic transformations make it a useful intermediate in the synthesis of complex molecules. The compound is typically supplied in high purity, ensuring consistent performance in research and industrial processes.
4-Fluoro-2-iodobenzoic acid structure
4-Fluoro-2-iodobenzoic acid structure
Product Name:4-Fluoro-2-iodobenzoic acid
CAS No:56096-89-0
MF:C7H4FIO2
MW:266.008337974548
MDL:MFCD04108278
CID:366468
PubChem ID:329760704
Update Time:2025-10-19

4-Fluoro-2-iodobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-2-iodobenzoic acid
    • Benzoic acid, 4-fluoro-2-iodo-
    • J-515335
    • 4-Fluoro-2-Iodobenzoicacid
    • NCGC00338400-01
    • AB01331058-02
    • EN300-39483
    • 4-Fluoro-2-iodobenzoic acid, 97%
    • 3-CHLORO-4-[2-(4-CHLOROPHENYL)HYDRAZONO]-2-(4-METHOXYPHENOXY)BUT-2-ENOICACID
    • FT-0649051
    • Benzoic acid, 4-fluoroiodo-
    • MFCD04108278
    • SCHEMBL1588995
    • 2-Iodo-4-fluorobenzoic acid
    • DTXSID70501170
    • Z239685232
    • DUKFTVLJAXWGPI-UHFFFAOYSA-N
    • AC-3965
    • AKOS000140853
    • 4-Fluoro-2-iodo-benzoic acid
    • SY047057
    • CK1080
    • PS-7327
    • A1736
    • AM61595
    • 56096-89-0
    • CS-W014051
    • MDL: MFCD04108278
    • Inchi: 1S/C7H4FIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
    • InChI Key: DUKFTVLJAXWGPI-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=CC=1C(=O)O)F

Computed Properties

  • Exact Mass: 265.92400
  • Monoisotopic Mass: 265.92401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Melting Point: 143-147 °C
  • Boiling Point: 309.3℃ at 760 mmHg
  • PSA: 37.30000
  • LogP: 2.12850
  • Sensitiveness: Light Sensitive

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4-Fluoro-2-iodobenzoic acid Related Literature

Additional information on 4-Fluoro-2-iodobenzoic acid

4-Fluoro-2-Iodobenzoic Acid: A Comprehensive Overview

4-Fluoro-2-Iodobenzoic Acid, also known by its CAS number 56096-89-0, is a significant compound in the field of organic chemistry. This compound is a derivative of benzoic acid, featuring a fluoro group at the para position and an iodine atom at the ortho position. Its unique structure makes it highly valuable in various applications, particularly in drug discovery and chemical synthesis.

The synthesis of 4-fluoro-2-iodobenzoic acid involves a series of carefully designed reactions. One common approach is through electrophilic aromatic substitution, where the fluoro and iodine groups are introduced at specific positions on the benzene ring. This process requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further enhanced the efficiency of these syntheses, making the compound more accessible for research and industrial use.

In terms of physical properties, 4-fluoro-2-iodobenzoic acid exhibits a melting point of approximately 185°C and is sparingly soluble in water. Its solubility increases significantly in polar organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), which facilitates its use in various chemical reactions. The compound's stability under different conditions has been extensively studied, with results indicating that it remains stable under normal storage conditions but may decompose under harsh acidic or basic environments.

The applications of 4-fluoro-2-iobenzoic acid are vast and growing. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific receptor systems. For instance, recent studies have highlighted its role in developing inhibitors for kinase enzymes, which are crucial in cancer therapy. Additionally, its iodine substituent makes it an ideal substrate for radioisotope labeling, enabling its use in diagnostic imaging techniques.

In materials science, 4-fluoro-2-iobenzoic acid has found applications in the development of advanced polymers and coatings. Its ability to form stable bonds with other monomers contributes to the creation of materials with enhanced mechanical and thermal properties. Researchers have also explored its potential in creating stimuli-responsive materials, which can change their properties in response to external stimuli such as temperature or pH changes.

The latest research on 4-fluoro-2-iobenzoic acid has focused on its role in green chemistry. Scientists have developed novel catalytic systems that enable its synthesis using renewable resources, thereby reducing environmental impact. Furthermore, investigations into its biodegradation pathways have provided insights into its eco-friendly disposal methods, aligning with global sustainability goals.

In conclusion, 4-fluoro-2-iobenzoic acid, with its unique structural features and versatile applications, continues to be a focal point in chemical research. As advancements in synthetic methodologies and application development progress, this compound is poised to play an even greater role in shaping future innovations across multiple disciplines.

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